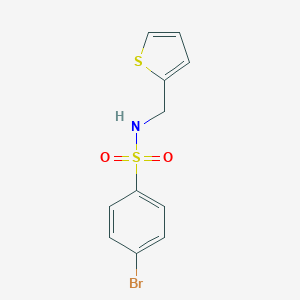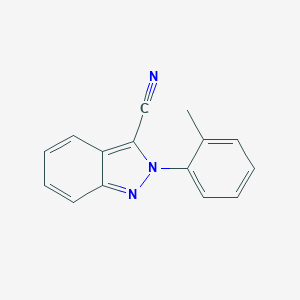
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione, also known as 3-Cl-DIBQ, is a synthetic compound that belongs to the class of isoquinoline diones. It has been widely studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione can induce DNA damage and apoptosis in cancer cells, leading to their death. Additionally, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione have been extensively studied in vitro and in vivo. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to their death. Additionally, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been associated with improved cognitive function and memory.
实验室实验的优点和局限性
The advantages of using 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in lab experiments include its potent antitumor activity, its ability to induce DNA damage and apoptosis in cancer cells, and its potential use as a diagnostic tool for detecting cancer cells. However, the limitations of using 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.
未来方向
There are several future directions for the study of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione. One potential direction is the development of more efficient and reproducible synthetic methods for the production of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione. Another potential direction is the investigation of the mechanism of action of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in greater detail, in order to better understand its antitumor and neuroprotective effects. Additionally, future studies could focus on the optimization of the dosing and administration of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in order to minimize toxicity to normal cells and maximize its therapeutic efficacy. Finally, future studies could investigate the potential use of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in combination with other anticancer agents, in order to enhance its antitumor activity and reduce the risk of drug resistance.
Conclusion:
In conclusion, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity, induce DNA damage and apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. While there are some limitations to its use in lab experiments, the future directions for the study of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione are promising, and it has the potential to become a valuable tool in the fight against cancer and neurodegenerative disorders.
合成方法
The synthesis of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione involves the reaction of 3-chloropropylamine with benzo(de)isoquinoline-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in good yield and purity. The synthetic method has been optimized to improve the efficiency and reproducibility of the reaction.
科学研究应用
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been studied for its potential use as a diagnostic tool for detecting cancer cells.
属性
产品名称 |
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H12ClNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2 |
InChI 键 |
CPRJKZMNQLSRAI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)